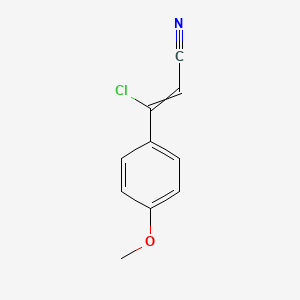

3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile

CAS No.:

Cat. No.: VC16787106

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClNO |

|---|---|

| Molecular Weight | 193.63 g/mol |

| IUPAC Name | 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3 |

| Standard InChI Key | PRZFNAAMKVRGRG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=CC#N)Cl |

Introduction

3-Chloro-3-(4-methoxyphenyl)prop-2-enenitrile, also known by its IUPAC name (2Z)-3-chloro-3-(4-methoxyphenyl)-2-propenenitrile, is an organic compound with the molecular formula . It is a derivative of substituted propenenitriles and features a methoxyphenyl group and a nitrile functional group conjugated with a chloro-substituted double bond.

This compound has garnered attention in synthetic organic chemistry due to its potential applications in material science, pharmaceuticals, and agrochemical industries. Below is a detailed exploration of its chemical properties, synthesis, characterization, and potential applications.

Synthesis

The synthesis of 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile generally involves the following steps:

-

Starting Materials:

-

A substituted benzaldehyde (e.g., 4-methoxybenzaldehyde).

-

A chlorinating agent such as thionyl chloride or phosphorus oxychloride.

-

Acetonitrile or a similar nitrile source.

-

-

Reaction Mechanism:

The reaction typically proceeds via a Knoevenagel condensation between the aldehyde and acetonitrile in the presence of a base, followed by chlorination of the resulting intermediate to introduce the chloro group at the double bond. -

Conditions:

-

Solvent: Organic solvents like ethanol or acetonitrile.

-

Catalyst: Weak bases such as piperidine or pyridine.

-

Temperature: Moderate heating (50–80°C).

-

This method yields high-purity (≥95%) crystalline products suitable for further applications.

Characterization

The compound is characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR):

-

NMR: Signals for aromatic protons (~6.5–7.5 ppm), methoxy group (~3.7 ppm), and vinyl protons (~6 ppm).

-

NMR: Peaks corresponding to aromatic carbons, nitrile carbon (~120 ppm), and methoxy carbon (~55 ppm).

-

-

Infrared Spectroscopy (FTIR):

-

Strong absorption at ~2200 cm for the nitrile group ().

-

Peaks at ~1600 cm for aromatic C=C stretching.

-

Methoxy group vibrations around ~1250 cm.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , confirming molecular weight.

-

Fragmentation patterns consistent with loss of chlorine or methoxy groups.

-

-

Elemental Analysis:

-

Carbon, hydrogen, nitrogen, and chlorine content align with theoretical values.

-

Applications

-

Pharmaceutical Intermediates:

The compound serves as a precursor in synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation due to its conjugated structure. -

Material Science:

Its electron-rich aromatic system combined with electron-withdrawing groups makes it suitable for optoelectronic materials like organic semiconductors. -

Agrochemicals:

Derivatives of this compound have been explored for pesticidal and herbicidal activities due to their ability to disrupt biological pathways in target organisms.

Safety and Handling

| Parameter | Details |

|---|---|

| GHS Classification | Harmful if inhaled or ingested |

| Precautions | Use gloves, goggles, and work in ventilated areas |

| Storage | Store in a cool, dry place away from light |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume